molecular formula C17H12Cl2N2O2 B5789874 2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide

2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide

Cat. No. B5789874
M. Wt: 347.2 g/mol
InChI Key: MUWGBXBQGAHFQO-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of Janus kinase 2 (JAK2) and has been shown to have anti-inflammatory and anti-tumor effects.

Mechanism of Action

2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide is a potent inhibitor of JAK2, which plays a critical role in cytokine signaling. JAK2 is activated by cytokine receptors and phosphorylates downstream signaling molecules, including signal transducers and activators of transcription (STATs). Inhibition of JAK2 by 2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide prevents phosphorylation of STATs and downstream signaling, leading to inhibition of cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce inflammation in animal models of inflammatory diseases. 2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide has also been shown to inhibit the activation of JAK2 and downstream signaling molecules, including STATs.

Advantages and Limitations for Lab Experiments

2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide has several advantages for use in lab experiments. It is a potent inhibitor of JAK2 and has been shown to have anti-inflammatory and anti-tumor effects in a variety of cell types and animal models. However, there are also limitations to its use. 2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide has been shown to have off-target effects on other signaling pathways, which may complicate interpretation of results. Additionally, 2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide has poor solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide. One area of research is the development of more potent and selective JAK2 inhibitors. Another area of research is the identification of new targets for 2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide and other JAK2 inhibitors. Finally, there is a need for more studies to investigate the potential therapeutic applications of 2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide in a variety of diseases, including cancer and inflammatory diseases.

Synthesis Methods

The synthesis of 2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide involves a series of chemical reactions. The starting material, 3,4-dichloroaniline, is reacted with potassium hydroxide and carbon disulfide to form 3,4-dichlorothiophenol. This compound is then reacted with 4-methoxybenzylamine to form 3,4-dichloro-N-(4-methoxybenzyl)thiophen-2-amine. The final step involves the reaction of this compound with acryloyl chloride and potassium cyanide to form 2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide.

Scientific Research Applications

2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide has been widely used in scientific research as a JAK2 inhibitor. JAK2 is a tyrosine kinase that plays a critical role in cytokine signaling and is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of JAK2 signaling has been implicated in a number of diseases, including cancer, autoimmune disorders, and inflammatory diseases.
2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide has been shown to have anti-inflammatory and anti-tumor effects in a variety of cell types and animal models. It has been shown to inhibit the growth of cancer cells and to reduce inflammation in animal models of inflammatory diseases. 2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide has also been used to study the role of JAK2 in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.

properties

IUPAC Name

(E)-2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O2/c1-23-14-5-3-13(4-6-14)21-17(22)12(10-20)8-11-2-7-15(18)16(19)9-11/h2-9H,1H3,(H,21,22)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWGBXBQGAHFQO-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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